2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride
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Overview
Description
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4ClF4NO. It is known for its unique structure, which includes a trifluoromethyl group and a benzimidoyl chloride moiety.
Preparation Methods
The synthesis of 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride with hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The benzimidoyl chloride moiety can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride can be compared with similar compounds such as:
2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: This compound lacks the hydroxylamine group, making it less reactive in certain types of chemical reactions.
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a nitrile group instead of a benzimidoyl chloride moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H4ClF4NO |
---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-6-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)6-4(8(11,12)13)2-1-3-5(6)10/h1-3,15H |
InChI Key |
QPNCFPHDBHUWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=NO)Cl)C(F)(F)F |
Origin of Product |
United States |
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